9-Oxooctadecanoic acid

Catalog No.
S1909659
CAS No.
4114-74-3
M.F
C18H34O3
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Oxooctadecanoic acid

CAS Number

4114-74-3

Product Name

9-Oxooctadecanoic acid

IUPAC Name

9-oxooctadecanoic acid

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)

InChI Key

KNYQSFOUGYMRDE-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCC(=O)CCCCCCCC(=O)O
  • Identification


    9-Oxooctadecanoic acid has been identified in various contexts, including as a minor component of some fungi like Lactarius species. It has also been detected as a product of ozone reacting with unsaturated fatty acids [].

  • Limited research

    Currently, there are no published studies investigating the specific biological activities or potential applications of 9-Oxooctadecanoic acid.

Future Directions:

Given the limited research, 9-Oxooctadecanoic acid presents an opportunity for future scientific exploration. Researchers might investigate its:

  • Biosynthesis: Understanding how it's produced in fungi or through ozone reactions could provide insights into related metabolic pathways.
  • Potential biological activities: Studies could explore its effects on cell cultures or biological systems to determine if it has any relevant functions.
  • Comparison to other keto fatty acids: Researching its similarities and differences with other keto fatty acids, like 10-hydroxystearic acid (10-Hydroxyoctadecanoic acid), might reveal shared functionalities.

9-Oxooctadecanoic acid, also known as 9-keto stearic acid, is a long-chain fatty acid characterized by the presence of a ketone functional group at the ninth carbon of its aliphatic chain. Its chemical formula is C₁₈H₃₄O₃, and it has a molecular weight of approximately 298.46 g/mol. This compound belongs to the class of organic compounds known as long-chain fatty acids, which typically contain between 13 and 21 carbon atoms in their structure .

Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: The ketone group can be reduced to an alcohol.
  • Oxidation: It can be further oxidized to form dicarboxylic acids or other functional groups.
  • Lipid Peroxidation: It participates in lipid peroxidation processes, which can lead to the formation of reactive oxygen species .

9-Oxooctadecanoic acid can be synthesized through several methods:

  • Oxidation of Stearic Acid: Stearic acid can be oxidized using various oxidizing agents to introduce the ketone group at the ninth position.
  • Chemical Synthesis from Other Fatty Acids: It can be synthesized from other long-chain fatty acids through multi-step reactions involving oxidation and functional group transformations .
  • Biotechnological Methods: Microbial fermentation processes can also yield this compound, utilizing specific strains capable of converting substrates into ketone fatty acids.

9-Oxooctadecanoic acid has several applications:

  • Industrial Lubricants: It is used as an additive in lubricants due to its properties that enhance oxidation stability and rust protection .
  • Cosmetic Formulations: The compound is utilized in cosmetic products for its emollient properties.
  • Pharmaceuticals: Its potential biological activities suggest possible uses in drug formulations targeting metabolic disorders or inflammation.

Several compounds share structural similarities with 9-oxooctadecanoic acid. Here are a few notable examples:

Compound NameChemical FormulaKey Features
8-Oxooctadecanoic AcidC₁₈H₃₄O₃Ketone at the eighth position; similar properties.
10-Oxooctadecanoic AcidC₁₈H₃₄O₃Ketone at the tenth position; distinct reactivity.
Hydroxy Stearic AcidC₁₈H₃₆O₃Hydroxyl group addition; varies in biological activity.

Uniqueness: The unique positioning of the ketone group at the ninth carbon distinguishes 9-oxooctadecanoic acid from its analogs, influencing its reactivity and biological properties. This specific structural feature may contribute to its unique roles in biochemical pathways compared to other similar fatty acids.

Physical Description

Solid

XLogP3

6

Melting Point

83°C

Other CAS

4114-74-3

Wikipedia

Octadecanoic acid, 9-oxo-

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Modify: 2023-08-16

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